3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and two methyl groups, linked to an oxadiazole ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the oxadiazole ring: This involves the reaction of the brominated pyrazole with ethyl isocyanate and subsequent cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the cyclization reactions to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted derivative of the compound .
Scientific Research Applications
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of pyrazole and oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
- 2-(4-bromo-1H-pyrazol-1-yl)aniline
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Uniqueness
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both a bromo-substituted pyrazole ring and an oxadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14BrN5O2 |
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Molecular Weight |
328.17 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C11H14BrN5O2/c1-4-13-10(18)11-14-8(16-19-11)5-17-7(3)9(12)6(2)15-17/h4-5H2,1-3H3,(H,13,18) |
InChI Key |
BLSNZHQNPZUUMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC(=NO1)CN2C(=C(C(=N2)C)Br)C |
Origin of Product |
United States |
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